molecular formula C2H4F3NO2S B1342534 2,2,2-Trifluoroethane-1-sulfonamide CAS No. 67497-95-4

2,2,2-Trifluoroethane-1-sulfonamide

Cat. No.: B1342534
CAS No.: 67497-95-4
M. Wt: 163.12 g/mol
InChI Key: JATIGRDCWBXQRA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethane-1-sulfonamide is a chemical compound with the molecular formula C2H4F3NO2S and a molecular weight of 163.12 g/mol. It is a useful research compound extensively utilized in various scientific fields due to its unique chemical properties.

Scientific Research Applications

2,2,2-Trifluoroethane-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent, catalyst, or additive in numerous organic reactions, including cycloaddition, Friedel–Crafts, condensation, and heterocyclization reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Safety and Hazards

The safety information for 2,2,2-Trifluoroethane-1-sulfonamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Biochemical Analysis

Cellular Effects

The effects of 2,2,2-Trifluoroethane-1-sulfonamide on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form stable complexes with enzymes and proteins allows it to modulate their activity and function. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . The compound’s unique chemical structure allows it to participate in complex biochemical reactions, thereby affecting the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s ability to bind to specific proteins allows it to be transported efficiently to its target sites, where it can exert its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows this compound to interact with specific biomolecules and participate in targeted biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethane-1-sulfonamide involves several synthetic routes. One common method includes the reaction of trifluoroethyl piperidine with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine. The reaction mixture is heated at reflux overnight to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed to modify the sulfonamide group.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired product but often involve heating and the use of solvents such as dichloromethane.

Major Products Formed

The major products formed from the reactions of this compound include various substituted sulfonamides, which are useful intermediates in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethanesulfonic acid: A closely related compound used as a catalyst in various reactions.

    Trifluoroethanesulfonic acid amide: Another similar compound with comparable chemical properties.

Uniqueness

2,2,2-Trifluoroethane-1-sulfonamide is unique due to its high NH-acidity, lipophilicity, and catalytic activity, making it ideal for a wide variety of organic reactions. Its specific chemical properties distinguish it from other similar compounds, providing unique advantages in research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoroethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4F3NO2S/c3-2(4,5)1-9(6,7)8/h1H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATIGRDCWBXQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611783
Record name 2,2,2-Trifluoroethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67497-95-4
Record name 2,2,2-Trifluoroethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoroethane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The CF3CH2SO2NH2 was prepared by cooling a solution of commercially available CF3CH2SO2Cl (0.6 ml, 1 eq) in CH2Cl2 to 0° C. NH4OH (0.75 ml, 14.8 N, 2 eq) was then added dropwise. The mixture was allowed to warm to room temperature overnight. The reaction was diluted with water and extracted three times with CH2Cl2. The combined organic layers were dried with Na2SO4 and concentrated. The sulfonamide was used without further purification.
Quantity
0.6 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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Quantity
0.75 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of O-protected trifluoroethyl piperidine (1.13 g, 3.6 mmol) in DCE (15 mL) was added triethylamine (0.6 mL, 4.3 mmol) then 4-chlorobenzenesulfonyl chloride (1.13 g, 5.4 mmol) and the reaction mixture was heated at reflux overnight. The final mixture was concentrated and directly purified by flash chromatography over silica gel (eluting with hexane to DCM) to afford 0.67 g (38%) of O-protected trifluoroethyl sulfonamide.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Tetrahydrofuran (6 mL) was added to tert-butylamine (220 mg, 3.0 mmol), and 2,2,2-trifluoroethanesulfonyl chloride (300 mg, 1.6 mmol) was slowly added dropwise thereto. The mixture was stirred at room temperature for 30 minutes, and the solvent was evaporated off under reduced pressure. To the residue, trifluoroacetic acid (3.3 mL) was added and the mixture was stirred at room temperature for 15 hours. The solvent was evaporated off under reduced pressure, and purification by silica gel column chromatography (chloroform/methanol=100/0 to 5/1) was performed to give 2,2,2-trifluoroethanesulfonamide (Compound GC) (66 mg, yield: 25%).
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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